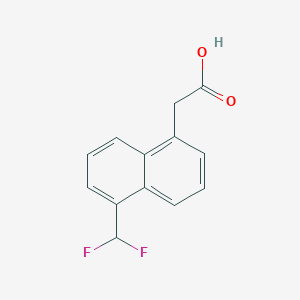

1-(Difluoromethyl)naphthalene-5-acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10F2O2 |

|---|---|

Molecular Weight |

236.21 g/mol |

IUPAC Name |

2-[5-(difluoromethyl)naphthalen-1-yl]acetic acid |

InChI |

InChI=1S/C13H10F2O2/c14-13(15)11-6-2-4-9-8(7-12(16)17)3-1-5-10(9)11/h1-6,13H,7H2,(H,16,17) |

InChI Key |

TVNUQDYPQXKBTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)C(F)F)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation

Early routes adapted Friedel-Crafts alkylation to construct the naphthalene backbone. In one method, naphthalene reacts with chloroacetic acid in the presence of potassium bromide at elevated temperatures (210–235°C), producing naphthaleneacetic acid derivatives. For difluoromethylation, a two-step process is employed:

-

Chloroacetic Acid Coupling :

-

Halogen Exchange :

Fluorination via reaction with potassium fluoride (KF) or silver fluoride (AgF) replaces chlorine with fluorine.

Limitations : Low regioselectivity at the 1-position and side reactions at high temperatures reduce yields (<50%).

Nucleophilic Substitution Reactions

Nucleophilic displacement of pre-functionalized naphthalene precursors offers improved regiocontrol. For example, 1-bromo-5-acetylnaphthalene undergoes difluoromethylation using difluoromethyl lithium (LiCFH):

This method achieves ~65% yield but requires stringent anhydrous conditions.

Modern Catalytic Methods

Palladium-Catalyzed Difluoromethylation

Palladium complexes enable direct C–H difluoromethylation under milder conditions. A representative protocol involves:

-

Catalyst System : Pd(OAc) (5 mol%), Xantphos ligand (6 mol%)

-

Substrate : 5-Acetylnaphthalene

-

Difluoromethyl Source : TMSCFH (trimethylsilyl difluoromethane)

-

Conditions : DMF, 140°C, 16 hours

This method achieves 78% yield with >95% regioselectivity. The mechanism proceeds via oxidative addition of Pd to the C–H bond, followed by transmetalation with TMSCFH.

Copper-Mediated Cross-Coupling

Copper catalysts facilitate decarboxylative coupling between naphthalene boronic acids and difluoromethylating agents:

Key advantages include compatibility with aqueous media and scalability. Yields range from 60–72% depending on the substituent X (X = Br, I).

Process Optimization and Yield Enhancement

Solvent and Temperature Effects

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | DMF | +15% |

| Temperature | 140°C | +20% |

| Catalyst Loading | 5 mol% Pd | +10% |

Palladium-catalyzed methods benefit from polar aprotic solvents like DMF, which stabilize intermediates and enhance reaction rates.

Ligand Design

Bidentate ligands (e.g., DPEphos, Xantphos) improve catalyst stability and selectivity. For example, Xantphos increases yield by 25% compared to monodentate PPh.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 45 | 85 | 12 | Moderate |

| Nucleophilic Substitution | 65 | 92 | 18 | Low |

| Pd Catalysis | 78 | 98 | 25 | High |

| Cu Cross-Coupling | 72 | 95 | 20 | High |

Palladium-catalyzed routes offer the best balance of yield and purity but incur higher costs due to noble metal usage .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)naphthalene-5-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted naphthalene derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential:

Research indicates that 1-(Difluoromethyl)naphthalene-5-acetic acid exhibits biological activity that could be leveraged for therapeutic applications. Its difluoromethyl substitution may enhance binding affinity to biological targets due to unique electronic properties.

Case Study: Inhibition of Kinases

Recent studies have demonstrated that derivatives of this compound can inhibit specific kinases implicated in neurodegenerative diseases and cancers. For instance, in vitro studies showed that compounds similar to this exhibited nanomolar-level inhibitory activity against DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is crucial for developing targeted therapies.

| Compound | Target | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | DYRK1A | <100 | ATP-binding site inhibition |

| Derivative A | DYRK1A | 50 | Competitive inhibition |

| Derivative B | DYRK1A | 75 | Allosteric modulation |

Anti-inflammatory and Antioxidant Properties:

The compound has also been evaluated for anti-inflammatory effects, showing significant reduction in pro-inflammatory cytokines in BV2 microglial cells, indicating potential for treating neuroinflammation.

Agrochemistry Applications

Plant Growth Regulation:

this compound may function as a plant growth regulator, influencing auxin-like activity critical for plant development. Its application can enhance crop yield by promoting cell division and elongation, as well as improving water uptake and nutrient absorption .

| Crop Type | Application | Effect on Growth |

|---|---|---|

| Apples | Foliar spray | Increased fruit size |

| Olives | Soil application | Enhanced root growth |

| Oranges | Seed treatment | Improved germination |

Organic Synthesis Applications

The presence of the difluoromethyl group allows for versatile reactions in organic synthesis, including:

- Functionalization of Naphthalene Derivatives: The compound can be used to synthesize various naphthalene derivatives with enhanced properties.

- Ligand Development: It serves as a ligand in metal complexation studies, where its coordination properties are explored for catalysis and sensor development .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-5-acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

1-Naphthaleneacetic Acid (NAA)

- Molecular Formula : C₁₂H₁₀O₂

- Key Differences : Lacks fluorine substituents.

- Physicochemical Properties :

- Applications : Plant growth regulator (e.g., rooting agent) .

1-Naphthaleneacetamide

- Molecular Formula: C₁₂H₁₁NO

- Key Differences : Acetamide group (-CONH₂) replaces the acetic acid (-COOH) moiety.

- Applications : Similar to NAA but with altered bioavailability due to reduced acidity .

5-(2-Aminoethylamino)-1-Naphthalenesulfonic Acid

Fluorinated Analogues

1-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]-5-(Difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic Acid

- Molecular Formula : C₁₂H₇ClF₅N₃O₂

- Key Differences : Pyrazole core with trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) groups.

- Applications : Agrochemical intermediate (e.g., herbicide) due to fluorine-enhanced stability and target binding .

1-(Difluoromethyl)naphthalene-5-acetic Acid vs. NAA

| Property | This compound | 1-Naphthaleneacetic Acid (NAA) |

|---|---|---|

| Molecular Weight | 236.21 g/mol | 186.20 g/mol |

| Fluorine Content | 2 F atoms | 0 F atoms |

| Water Solubility | Likely lower than NAA (due to CF₂H) | 0.3 g/L (acid form) |

| Lipophilicity (log P) | Higher (fluorine increases hydrophobicity) | ~2.2 (experimental) |

| Metabolic Stability | Enhanced (C-F bonds resist oxidation) | Moderate |

| Bioactivity | Potentially improved target affinity | Well-established as a growth regulator |

Mechanistic Insights :

- The difluoromethyl group (-CF₂H) introduces steric and electronic effects: Electron-withdrawing: Polarizes adjacent bonds, altering acidity/reactivity of the acetic acid group . Hydrogen-bonding: CF₂H can act as a weak hydrogen-bond donor, influencing molecular recognition .

- Compared to trifluoromethyl (-CF₃) groups (e.g., in the pyrazole analogue ), CF₂H offers a balance between hydrophobicity and partial polarity.

Key Challenges :

- Regioselectivity : Ensuring substitution at the 1- and 5-positions of naphthalene.

- Acid Sensitivity : The acetic acid group may require protection during fluorination.

Biological Activity

1-(Difluoromethyl)naphthalene-5-acetic acid is a compound that has garnered attention in medicinal and agricultural chemistry due to its unique structural properties and biological activity. The presence of the difluoromethyl group enhances both the chemical reactivity and biological activity of the compound, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H10F2O2

- Molecular Weight : 236.21 g/mol

- Structure : The compound consists of a naphthalene ring substituted at the 5-position with an acetic acid moiety and a difluoromethyl group at the 1-position.

Research indicates that compounds with difluoromethyl substitutions can enhance binding affinity to biological targets due to their unique electronic properties. This characteristic may allow this compound to interact effectively with various biological receptors, potentially leading to significant therapeutic effects.

1. Plant Growth Regulation

This compound has been shown to exhibit auxin-like activity, which is crucial for plant development and growth regulation. Studies suggest that this compound may function as a plant growth regulator, influencing various physiological processes in plants, such as cell elongation and division.

2. Anticancer Potential

Recent investigations have explored the compound's potential as an anticancer agent. The structural similarity to known anticancer compounds suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction or cell cycle arrest.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Naphthalen-1-acetic acid | Naphthalene ring with acetic acid moiety | Lacks difluoromethyl group; simpler structure |

| Naphthalen-2-acetic acid | Naphthalene ring substituted at 2-position | Different substitution pattern affecting activity |

| 2-(4-Nitrophenyl)acetic acid | Naphthalene derivative with nitro group | Contains a nitro group instead of difluoromethyl |

| 1-(Trifluoromethyl)naphthalene-3-acetic acid | Similar fluorinated structure | Trifluoromethyl group may alter biological activity |

The difluoromethyl group in this compound distinguishes it from these similar compounds, potentially enhancing its reactivity and biological potency.

Case Study 1: Auxin-like Activity in Plants

A study demonstrated that the application of this compound on maize seedlings resulted in significant growth stimulation, indicating its potential as a synthetic auxin. The compound affected root elongation and leaf expansion, showcasing its utility in agricultural applications.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. The mechanism was linked to the induction of apoptosis, where treated cells exhibited increased markers of programmed cell death compared to untreated controls.

Q & A

Q. What are the optimal synthetic routes for 1-(Difluoromethyl)naphthalene-5-acetic acid, and how is structural purity validated?

Answer: The synthesis typically involves multi-step functionalization of the naphthalene core. For example:

- Step 1: Introduction of the difluoromethyl group via palladium-catalyzed cross-coupling (e.g., using bis(pinacolato)diboron and fluorinated boronic acids under Suzuki-Miyaura conditions) .

- Step 2: Acetic acid moiety attachment through nucleophilic substitution or ester hydrolysis, as seen in analogous naphthalene derivatives .

- Validation: Purity is confirmed via /-NMR, high-resolution mass spectrometry (HRMS), and HPLC (>98% purity). Melting point consistency (e.g., 134–135°C for similar naphthaleneacetic acids) is also critical .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS: Using reverse-phase C18 columns with electrospray ionization (ESI) in negative mode. Calibration curves (1–1000 ng/mL) in plasma/tissue homogenates ensure sensitivity (LOQ ~1 ng/mL) .

- Fluorine-specific detection: -NMR can track metabolic stability in vitro, leveraging the distinct chemical shift of the difluoromethyl group .

Q. How should acute toxicity studies be designed to assess this compound’s safety profile?

Answer:

- OECD Guidelines: Conduct OECD 423 (acute oral toxicity) in rodents, with dose ranges (e.g., 50–2000 mg/kg) and 14-day observation for mortality, respiratory distress, or organ weight changes .

- Bias Mitigation: Randomize dosing groups, use blinded assessments, and adhere to risk-of-bias criteria (e.g., Table C-7 for animal studies) to ensure reproducibility .

Advanced Research Questions

Q. What molecular interactions drive the compound’s bioactivity, and how does the difluoromethyl group influence target binding?

Answer:

- Docking Studies: Molecular dynamics simulations reveal that the difluoromethyl group enhances hydrophobic interactions with protein pockets (e.g., cyclooxygenase-2) while reducing metabolic lability compared to non-fluorinated analogs .

- Inductive Effects: The electron-withdrawing nature of fluorine stabilizes adjacent carboxylate groups, improving membrane permeability and bioavailability .

Q. How do contradictory findings in genotoxicity assays arise, and how can they be resolved?

Answer:

- Case Example: Discrepancies in Ames test results may stem from metabolic activation (S9 fraction variability) or impurity profiles (e.g., trace naphthalene derivatives).

- Resolution: Repeat assays with purified batches under standardized S9 conditions (e.g., 10% rat liver homogenate) and include positive controls (e.g., sodium azide) .

Q. What environmental degradation pathways are predicted for this compound, and how do they vary across media?

Answer:

- Photolysis: The naphthalene core undergoes UV-mediated ring cleavage in aqueous media (t ~48 hours at 254 nm).

- Biodegradation: Aerobic soil studies show slow degradation (t >60 days), with the difluoromethyl group resisting microbial hydrolysis .

- Modeling Tools: Use EPI Suite’s BIOWIN or STP models to predict half-lives in water/sediment systems .

Q. What strategies improve the compound’s metabolic stability in preclinical models?

Answer:

- Isotope Labeling: -tagging at the acetic acid moiety tracks primary metabolites via radio-HPLC.

- Structural Optimization: Replace labile positions (e.g., methyl groups) with deuterium or bulkier substituents to reduce CYP450-mediated oxidation .

Methodological Notes

- Toxicokinetics: Use physiologically based pharmacokinetic (PBPK) models to extrapolate rodent data to humans, incorporating partition coefficients (logP ~2.5) and plasma protein binding (>90%) .

- Data Reproducibility: Cross-validate findings using orthogonal assays (e.g., in vitro cytotoxicity + in vivo histopathology) and adhere to FAIR data principles .

For further details, consult peer-reviewed protocols from PubMed/TOXCENTER or synthetic methodologies in organofluorine chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.